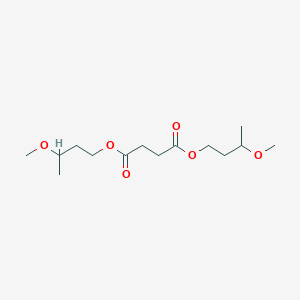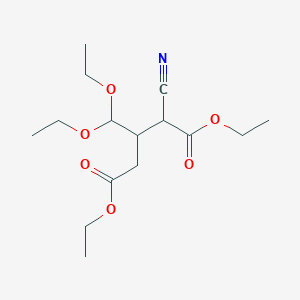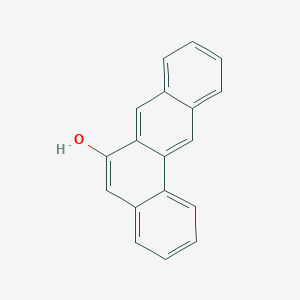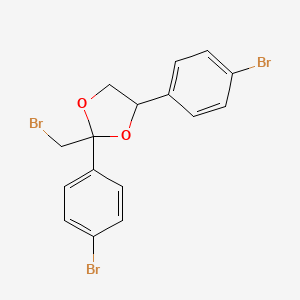![molecular formula C9H14O2S B14623314 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol CAS No. 59190-24-8](/img/structure/B14623314.png)
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of a furan ring substituted with a methyl group and a sulfanyl group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol typically involves the reaction of 2-methylfuran with a suitable thiol reagent under controlled conditions. One common method involves the use of a base-catalyzed thiol-ene reaction, where 2-methylfuran is reacted with butanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the product using techniques like distillation or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of flavors and fragrances due to its unique aroma profile.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the furan ring may interact with biological macromolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Methylfuran-3-yl)sulfanyl]butanal
- 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-one
Uniqueness
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol is unique due to its specific combination of a furan ring, a sulfanyl group, and a butanol backbone. This structure imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
59190-24-8 |
|---|---|
Fórmula molecular |
C9H14O2S |
Peso molecular |
186.27 g/mol |
Nombre IUPAC |
3-(2-methylfuran-3-yl)sulfanylbutan-2-ol |
InChI |
InChI=1S/C9H14O2S/c1-6(10)8(3)12-9-4-5-11-7(9)2/h4-6,8,10H,1-3H3 |
Clave InChI |
UIORXVYLBHXHOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)SC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
arsanium bromide](/img/structure/B14623250.png)


![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)

![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)



